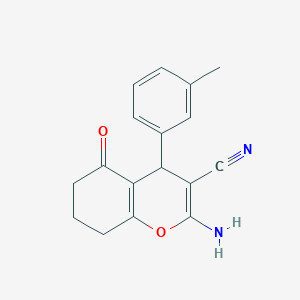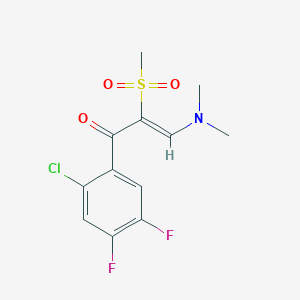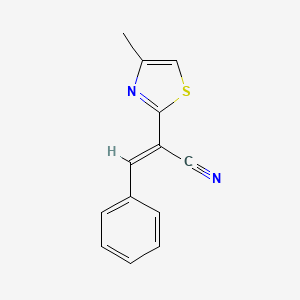
2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
概要
説明
The compound “2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile” is a complex organic molecule. It contains a chromene ring (a heterocyclic compound consisting of a benzene ring fused to a dihydropyran ring), a nitrile group (-CN), an amino group (-NH2), and a methyl group (-CH3) attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler precursors. The exact method would depend on the specific reactions used to introduce the various functional groups and build the chromene ring system .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the chromene ring system, along with the various functional groups attached to it. The exact three-dimensional shape would depend on the specific arrangement of these groups .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the amino group might participate in acid-base reactions, the nitrile group could undergo hydrolysis, and the chromene ring might be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, it might have a certain solubility in water or organic solvents, a specific melting point, and unique spectroscopic properties .科学的研究の応用
X-Ray Crystallography Studies
- Sharma et al. (2015) synthesized carbonitrile compounds closely related to the target compound and analyzed them using X-ray diffraction techniques. They discovered that the pyran ring in these compounds deviates from planarity and adopts a boat conformation, which could be a critical factor in their reactivity and interactions (Sharma et al., 2015).
Organocatalyzed Synthesis
- Ramireddy et al. (2017) demonstrated the organocatalyzed synthesis of optically active 2-amino-5-oxo-tetrahydro-4H-chromene derivatives, including the compound of interest. This process uses cinchona alkaloid-derived bifunctional catalysts, highlighting the compound’s potential in enantioselective synthesis (Ramireddy et al., 2017).
Antimicrobial Activity
- Nagamani et al. (2019) synthesized derivatives of the compound through oxidative difunctionalization and tested them for antibacterial and antifungal activities. This indicates the potential application of these compounds in developing new antimicrobial agents (Nagamani et al., 2019).
Catalytic Synthesis and Biological Significance
- Chavan et al. (2021) explored the ultrasound-assisted synthesis of derivatives of this compound using green catalysts. The synthesized derivatives showed significant anti-inflammatory activity, suggesting their potential in pharmaceutical applications (Chavan et al., 2021).
作用機序
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit diverse biological activities . These activities include antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
For instance, they can inhibit or activate certain enzymes, bind to receptors, or interfere with cellular processes
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit ASCT2-mediated glutamine uptake , which could potentially affect amino acid metabolism
Result of Action
Compounds with similar structures have been found to exhibit various biological effects, such as anti-inflammatory and analgesic activity
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-amino-4-(3-methylphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c1-10-4-2-5-11(8-10)15-12(9-18)17(19)21-14-7-3-6-13(20)16(14)15/h2,4-5,8,15H,3,6-7,19H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSKVHLAJWLMGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2C(=C(OC3=C2C(=O)CCC3)N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-4-(3-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{4-[(3,5-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole](/img/structure/B3036968.png)
![2-(dimethylaminomethylidene)-N,N'-bis[4-(trifluoromethyl)phenyl]propanediamide](/img/structure/B3036970.png)
![1-[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]tetrahydro-4(1H)-pyridinone O-benzyloxime](/img/structure/B3036971.png)

![2-({2-[(3,4-dichlorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methoxy)-1H-isoindole-1,3(2H)-dione](/img/structure/B3036973.png)
![(6-Chloroimidazo[1,2-a]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B3036974.png)
![1-[2,4-dichloro-5-(2-methoxyethoxy)phenyl]-N-(2-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide](/img/structure/B3036975.png)
![3-amino-5-methyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3036977.png)
![1-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-[1-(dimethylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3036978.png)

![6,8-dichloro-3-[(4-chlorobenzoyl)oxy]-2-(trifluoromethyl)-4(3H)-quinazolinone](/img/structure/B3036980.png)
![4-[(E)-1-(4-chlorophenoxy)-2-phenylethenyl]pyrimidin-2-amine](/img/structure/B3036983.png)
![5-chloro-N-methyl-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B3036985.png)
![1,2-Bis{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-1-ethanone](/img/structure/B3036991.png)